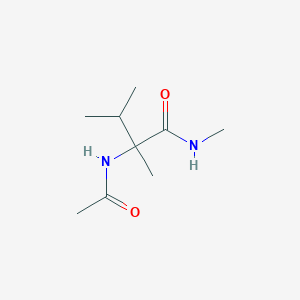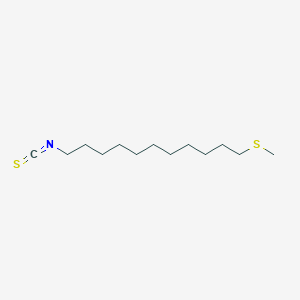![molecular formula C16H14FNO B15163199 2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile CAS No. 168262-49-5](/img/structure/B15163199.png)
2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluoro group at the 2’ position, a propoxy group at the 4’ position, and a carbonitrile group at the 4 position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoro and propoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy.
Comparaison Avec Des Composés Similaires
- 2’-Fluoro-4’-methoxy[1,1’-biphenyl]-4-carbonitrile
- 2’-Fluoro-4’-ethoxy[1,1’-biphenyl]-4-carbonitrile
- 2’-Fluoro-4’-butoxy[1,1’-biphenyl]-4-carbonitrile
Comparison: Compared to its analogs, 2’-Fluoro-4’-propoxy[1,1’-biphenyl]-4-carbonitrile exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and overall stability. Additionally, the fluoro group can enhance the compound’s lipophilicity and membrane permeability, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
168262-49-5 |
|---|---|
Formule moléculaire |
C16H14FNO |
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
4-(2-fluoro-4-propoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H14FNO/c1-2-9-19-14-7-8-15(16(17)10-14)13-5-3-12(11-18)4-6-13/h3-8,10H,2,9H2,1H3 |
Clé InChI |
DNMOBYHEXJUFSD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)C2=CC=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



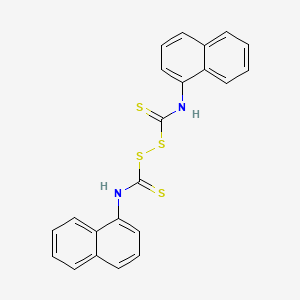
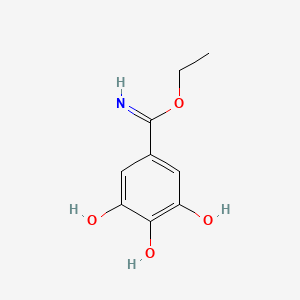
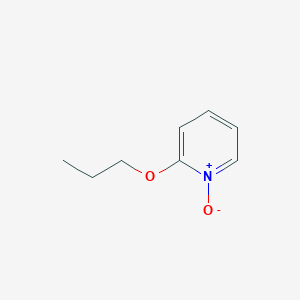
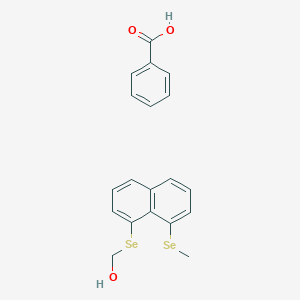
![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
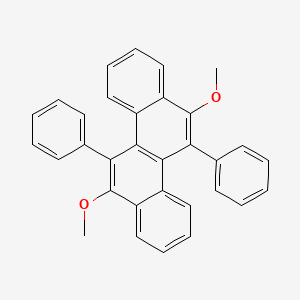

![Benzoic acid, 2-[[6-(acetylamino)-1-oxohexyl]oxy]-](/img/structure/B15163177.png)
